molecular formula C38H30O4 B14903993 (1S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-Binaphthalene]-2,2'-dicarboxylic acid

(1S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-Binaphthalene]-2,2'-dicarboxylic acid

Cat. No.: B14903993
M. Wt: 550.6 g/mol
InChI Key: UNRBBEZMGHDENA-UHFFFAOYSA-N
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Description

(S)-3,3’-Bis(3,5-dimethylphenyl)-[1,1’-binaphthalene]-2,2’-dicarboxylic acid is a chiral organic compound known for its unique structural properties and applications in various fields of chemistry. This compound is characterized by the presence of two naphthalene rings connected by a single bond, with each naphthalene ring substituted by two carboxylic acid groups and two 3,5-dimethylphenyl groups. The chiral nature of this compound makes it particularly interesting for applications in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,3’-Bis(3,5-dimethylphenyl)-[1,1’-binaphthalene]-2,2’-dicarboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of (S)-3,3’-Bis(3,5-dimethylphenyl)-[1,1’-binaphthalene]-2,2’-dicarboxylic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-3,3’-Bis(3,5-dimethylphenyl)-[1,1’-binaphthalene]-2,2’-dicarboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Lewis acids (e.g., aluminum chloride) for electrophilic substitution; nucleophiles (e.g., amines, thiols) for nucleophilic substitution.

Major Products

The major products formed from these reactions include oxidized derivatives (e.g., quinones), reduced derivatives (e.g., alcohols, aldehydes), and various substituted aromatic compounds.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3,3’-Bis(3,5-dimethylphenyl)-[1,1’-binaphthalene]-2,2’-dicarboxylic acid is unique due to its specific substitution pattern with 3,5-dimethylphenyl groups, which imparts distinct steric and electronic properties. These properties make it particularly effective in certain catalytic and synthetic applications, where other similar compounds may not perform as well .

Properties

Molecular Formula

C38H30O4

Molecular Weight

550.6 g/mol

IUPAC Name

1-[2-carboxy-3-(3,5-dimethylphenyl)naphthalen-1-yl]-3-(3,5-dimethylphenyl)naphthalene-2-carboxylic acid

InChI

InChI=1S/C38H30O4/c1-21-13-22(2)16-27(15-21)31-19-25-9-5-7-11-29(25)33(35(31)37(39)40)34-30-12-8-6-10-26(30)20-32(36(34)38(41)42)28-17-23(3)14-24(4)18-28/h5-20H,1-4H3,(H,39,40)(H,41,42)

InChI Key

UNRBBEZMGHDENA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC3=CC=CC=C3C(=C2C(=O)O)C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)C)C)C(=O)O)C

Origin of Product

United States

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